molecular formula C30H33N3O2 B15152577 N-cyclohexyl-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide

N-cyclohexyl-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide

Cat. No.: B15152577
M. Wt: 467.6 g/mol
InChI Key: PASBAGMSGVZFFY-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide is a complex organic compound that features a benzamide core linked to a cyclohexyl group and a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzaldehyde with cyclohexylamine, followed by acylation with benzoyl chloride. The reaction conditions often require the use of solvents like acetonitrile and catalysts such as silica-supported sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors involved in cellular signaling pathways. The dihydroisoquinoline moiety is known to interact with various biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide is unique due to its combination of a cyclohexyl group, benzamide core, and dihydroisoquinoline moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C30H33N3O2

Molecular Weight

467.6 g/mol

IUPAC Name

N-cyclohexyl-2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]amino]benzamide

InChI

InChI=1S/C30H33N3O2/c34-29(32-28-13-7-6-12-27(28)30(35)31-26-10-2-1-3-11-26)24-16-14-22(15-17-24)20-33-19-18-23-8-4-5-9-25(23)21-33/h4-9,12-17,26H,1-3,10-11,18-21H2,(H,31,35)(H,32,34)

InChI Key

PASBAGMSGVZFFY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)CN4CCC5=CC=CC=C5C4

Origin of Product

United States

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